BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to Methylamino-
PEG3-azide (CAS 1355197-57-7)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methylamino-PEG3-azide

Cat. No.: B608985

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylamino-PEG3-azide (CAS 1355197-57-7) is a heterobifunctional linker molecule that
has emerged as a critical tool in modern drug discovery and development. Its unique
architecture, featuring a terminal methylamine group and an azide moiety connected by a
flexible three-unit polyethylene glycol (PEG) spacer, enables the precise and efficient
conjugation of diverse molecular entities. This technical guide provides a comprehensive
overview of the properties, applications, and experimental considerations for utilizing
Methylamino-PEG3-azide, with a particular focus on its role in the synthesis of Proteolysis
Targeting Chimeras (PROTACS) and the construction of antibody-drug conjugates (ADCSs).
Detailed experimental protocols, data presentation, and workflow visualizations are included to
facilitate its practical implementation in the laboratory.

Introduction

The principle of targeted therapeutics has revolutionized medicine, offering the potential for
highly specific interventions with minimized off-target effects. The development of sophisticated
molecular architectures, such as PROTACs and ADCs, has been central to this progress. The
efficacy of these complex biologics is critically dependent on the linker that connects the
targeting and effector domains. Methylamino-PEG3-azide has gained prominence as a
versatile linker due to its favorable physicochemical properties and dual reactivity.[1][2][3]
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The methylamine group provides a nucleophilic handle for covalent modification, readily
reacting with carboxylic acids and activated esters to form stable amide bonds.[4][5]
Concurrently, the azide group serves as a bioorthogonal reactive partner for “click chemistry,"
most notably the copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) and the strain-
promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific formation
of a stable triazole linkage with alkyne-modified molecules.[1][2][3] The hydrophilic PEG3
spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the
resulting conjugate.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methylamino-PEG3-azide is
essential for its effective use in synthesis and bioconjugation. Key properties are summarized
in the table below.

Property Value Reference

CAS Number 1355197-57-7 [3]

Molecular Formula CoH20N403 [3]

Molecular Weight 232.28 g/mol [3]

Appearance Liquid MedKoo Biosciences

>95% to =98% (Varies by

Purity _ BroadPharm, ChemScene
supplier)
- Soluble in water, DMSO, DCM,
Solubility BroadPharm
and DMF

Recommended storage at
Storage . BroadPharm
-20°C for long-term stability

Applications in Drug Discovery and Development

The dual functionality of Methylamino-PEG3-azide makes it a valuable reagent in several
areas of drug discovery and development, most notably in the construction of PROTACs and
ADCs.
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Synthesis of Proteolysis Targeting Chimeras (PROTACS)

PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target
protein. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3
ligase, and a linker connecting the two. The nature of the linker is critical for the formation of a
stable and productive ternary complex between the target protein, the PROTAC, and the E3
ligase.

Methylamino-PEG3-azide is an ideal linker for PROTAC synthesis. The methylamine group
can be readily coupled to a carboxylic acid-containing E3 ligase ligand (e.g., derivatives of
thalidomide or VHL ligands), while the azide group can be "clicked" to an alkyne-modified
ligand for the target protein. This modular approach allows for the rapid synthesis of a library of
PROTACSs with varying linker lengths and attachment points for optimization of degradation
efficiency.

Logical Workflow for PROTAC Synthesis using Methylamino-PEG3-azide
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Caption: A logical workflow for the synthesis of a PROTAC molecule.

Site-Specific Antibody-Drug Conjugation (ADC)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent
cytotoxic payload specifically to cancer cells. The linker in an ADC plays a crucial role in the
stability of the conjugate in circulation and the efficient release of the payload at the target site.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b608985?utm_src=pdf-body
https://www.benchchem.com/product/b608985?utm_src=pdf-body
https://www.benchchem.com/product/b608985?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Site-specific conjugation methods are highly desirable as they lead to homogeneous ADCs with
a defined drug-to-antibody ratio (DAR), which often translates to an improved therapeutic

window.

Methylamino-PEG3-azide can be employed in chemoenzymatic methods for site-specific ADC
development. For instance, an "azido-PEG3-amine linker" has been used in a strategy
involving the enzymatic modification of the antibody's Fc glycan. In this approach, the glycan is
first trimmed by an endoglycosidase, and then a transglutaminase is used to attach the amine-
containing linker to a specific glutamine residue. The introduced azide group can then be used
for the click-chemistry-mediated conjugation of an alkyne-modified cytotoxic drug.

Experimental Workflow for Site-Specific ADC Generation
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Caption: Chemoenzymatic workflow for site-specific antibody-drug conjugation.

Experimental Protocols

The following are generalized protocols for the use of Methylamino-PEG3-azide in
bioconjugation. Specific reaction conditions may need to be optimized for individual substrates.
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General Protocol for Amide Bond Formation with a
Carboxylic Acid

Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in a suitable

anhydrous organic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU or HBTU)
and a non-nucleophilic base (e.g., DIPEA). Stir the reaction mixture at room temperature for
15-30 minutes to activate the carboxylic acid.

Coupling Reaction: Add a solution of Methylamino-PEG3-azide (typically 1.0-1.2
equivalents) in the same solvent to the activated carboxylic acid mixture.

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical
technique (e.g., LC-MS or TLC). The reaction is typically complete within 2-12 hours at room
temperature.

Work-up and Purification: Upon completion, quench the reaction with water or a mild
aqueous acid. Extract the product with a suitable organic solvent. The combined organic
layers are washed, dried, and concentrated. The crude product is then purified by flash
column chromatography or preparative HPLC.

General Protocol for Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

Reaction Setup: In a reaction vessel, dissolve the alkyne-containing molecule and the azide-
functionalized molecule (prepared using Methylamino-PEG3-azide) in a suitable solvent
system (e.g., a mixture of t-butanol and water, or DMSO).

Catalyst Addition: Add a source of copper(l), such as copper(ll) sulfate and a reducing agent
(e.g., sodium ascorbate), or a pre-formed copper(l) catalyst. A copper-ligand (e.g., TBTA)
can be added to stabilize the copper(l) and improve reaction efficiency.

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction
progress by LC-MS or other suitable methods. The reaction is typically complete within 1-4
hours.
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 Purification: Once the reaction is complete, the product can be purified by preparative HPLC
or other chromatographic technigues to remove the catalyst and any unreacted starting
materials.

General Protocol for Strain-Promoted Azide-Alkyne
Cycloaddition (SPAAC)

» Reaction Setup: Dissolve the azide-functionalized molecule and the strained alkyne (e.g., a
DBCO or BCN derivative) in a suitable solvent (e.g., PBS, DMSO, or a mixture thereof).

» Reaction: Stir the reaction mixture at room temperature. No catalyst is required for this
reaction.

e Reaction Monitoring: Monitor the progress of the reaction by LC-MS or other appropriate
analytical methods. The reaction time can vary from 1 to 24 hours depending on the specific
reactants and their concentrations.

 Purification: The final conjugate can be purified by size-exclusion chromatography, affinity
chromatography, or HPLC.

Conclusion

Methylamino-PEG3-azide is a powerful and versatile chemical tool for researchers, scientists,
and drug development professionals. Its well-defined structure and dual reactivity provide a
reliable platform for the construction of complex and targeted therapeutic agents such as
PROTACs and ADCs. The protocols and workflows presented in this guide are intended to
serve as a starting point for the successful implementation of this valuable linker in a variety of
bioconjugation applications. As the field of targeted therapeutics continues to evolve, the utility
of well-designed linkers like Methylamino-PEG3-azide will undoubtedly continue to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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